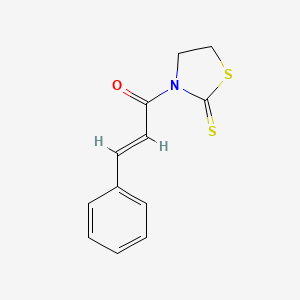

3-Cinnamoylthiazolidine-2-thione

Description

3-Cinnamoylthiazolidine-2-thione is a derivative of the thiazolidine-2-thione scaffold, characterized by a cinnamoyl (phenylpropenoyl) substituent at the 3-position of the heterocyclic ring. Thiazolidine-2-thiones are sulfur- and nitrogen-containing five-membered heterocycles with demonstrated biological relevance, including xanthine oxidase (XO) inhibitory, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

(E)-3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWILMQOCSTVLI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=S)N1C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnamoylthiazolidine-2-thione typically involves the condensation of thioamides with cinnamaldehyde. One common method includes the reaction of thioamides with cinnamaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Cinnamoylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to thiazolidine-2-thiol.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine-2-thiol.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

While there is no information within the provided search results specifically for the applications of "3-Cinnamoylthiazolidine-2-thione", the search results do offer information regarding similar compounds and their applications, which can provide insight.

Here's what the search results indicate regarding related compounds:

Scientific Research Applications

- (S)-4-Isopropylthiazolidine-2-thione: This compound has diverse applications in scientific research, including serving as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. It is also studied for its potential biological activities, such as antimicrobial and antioxidant properties.

- Thiazolidine-2-thione derivatives: These derivatives have shown effectiveness in antifungal and antibacterial assays, indicating their potential as therapeutic agents against infections. They also exhibit notable antioxidant activity, which is critical in combating oxidative stress-related conditions.

- Thiazole derivatives: Various thiazole derivatives have demonstrated anticancer activities against different cancer cell lines . Some have shown better anti-breast cancer efficacy than standard drugs . Additionally, novel thiazole compounds have been identified as promising antibacterial agents .

Antimicrobial and Antifungal Activity

- (S)-4-Isopropylthiazolidine-2-thione has demonstrated significant antimicrobial properties against various pathogens. Its derivatives have shown effectiveness in antifungal and antibacterial assays, suggesting its potential as a therapeutic agent against infections.

- Various thiopyrano[2,3-d]thiazoles have demonstrated antimicrobial, antifungal, and antimycobacterial activities . Some derivatives showed moderate to high antimicrobial and antifungal activities against specific microorganisms .

- Thiazole derivatives have shown antibacterial activity against various strains of bacteria, including S. pneumoniae, Staphylococcus epidermidis, and Streptococcus pyogenes .

Antioxidant Properties

- (S)-4-Isopropylthiazolidine-2-thione exhibits notable antioxidant activity, which is critical in combating oxidative stress-related conditions. This property is particularly relevant in diseases where reactive oxygen species play a detrimental role.

Enzyme Inhibition

- Thiazolidine-2-thione derivatives have been evaluated as Xanthine Oxidase (XO) inhibitors, with some compounds showing strong inhibition kinetics, suggesting potential use in treating hyperuricemia . One derivative was approximately 2.5-fold more potent than allopurinol .

Case Studies

- Xanthine Oxidase Inhibition: A series of thiazolidine-2-thione derivatives were synthesized and evaluated for their ability to inhibit XO . The most potent derivative showed strong inhibition kinetics, suggesting potential use in treating hyperuricemia.

- Antifungal Research: Derivatives of (S)-4-Isopropylthiazolidine-2-thione have been tested for antifungal activity, showing promising results against various fungal strains.

Applications in Medicine and Industry

- Given its enzyme inhibition capabilities and antioxidant properties, (S)-4-Isopropylthiazolidine-2-thione is being explored for its potential in treating conditions like gout, cancer, and other oxidative stress-related diseases. It also serves as a chiral auxiliary for stereochemical induction in various reactions, enhancing the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Cinnamoylthiazolidine-2-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of xanthine to uric acid. This inhibition can reduce the production of uric acid, making it useful in the treatment of conditions like gout .

Comparison with Similar Compounds

Substituent Effects

- 3-Alkyl Derivatives : 3-Ethyl- and 3-propyl-thiazolidine-2-thione exhibit moderate XO inhibition (38–45%), attributed to hydrophobic interactions with the enzyme’s active site. However, their smaller alkyl groups limit steric hindrance and electronic contributions .

- 3-Aryl Derivatives : 3-Phenyl- and 3-benzyl-thiazolidine-2-thione show enhanced XO inhibition (55–62%) due to π-π stacking and van der Waals interactions facilitated by aromatic substituents .

- However, its larger size may reduce solubility compared to simpler aryl analogs .

Core Heterocycle Variations

- Thiazole-2-thiones: Unlike thiazolidine-2-thiones, thiazole derivatives lack a saturated ring, reducing conformational flexibility. This difference impacts their binding to enzymes like XO, as seen in lower inhibitory activity for non-saturated analogs .

- Benzimidazolone Thiones : Compounds like 1-alkyl-3-methacryloyl-benzimidazolone-thione feature fused aromatic systems, offering distinct electronic profiles but requiring more complex syntheses .

Key Routes for Thiazolidine-2-thione Derivatives

- Alkylation : 3-Alkyl/aryl derivatives are synthesized via nucleophilic substitution of thiazolidine-2-thione with alkyl/aryl halides (e.g., benzyl bromide) using NaOH or NaOH/CuI catalysts. Yields vary with substituent bulk, with benzyl derivatives requiring CuI for improved efficiency .

- Acylation : For 3-acyl derivatives (e.g., cinnamoyl), reaction with acyl chlorides in dichloromethane under nitrogen, using triethylamine as a base, is a plausible route, analogous to benzimidazolone-thione syntheses .

Comparative Challenges

- Catalyst Dependency : NaOH alone suffices for small alkyl groups, but bulky substituents (e.g., benzyl) require CuI to accelerate reactions, highlighting steric limitations .

- Solvent and Purity: Ethanol and dichloromethane are common solvents, but polar aprotic solvents may enhance acylation efficiency for cinnamoyl derivatives. Purification via silica gel chromatography is critical for high-purity products .

Xanthine Oxidase (XO) Inhibition

*Predicted based on enhanced aromatic interactions.

Antimicrobial and Anticancer Potential

- Antimicrobial : 3-Benzyl derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), likely due to membrane disruption by lipophilic groups .

- Anticancer : Thiazolidine-2-thiones with electron-withdrawing substituents (e.g., nitro groups) show apoptosis induction in leukemia cells, suggesting the cinnamoyl group’s electron-rich system may require structural optimization .

Biological Activity

3-Cinnamoylthiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the thiazolidine ring fused with a cinnamoyl group. This structural configuration is crucial for its biological activity. The molecular formula can be represented as .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.15 μg/mL |

| Escherichia coli | 0.20 μg/mL |

| Bacillus subtilis | 0.10 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, it demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium. The percentage inhibition was recorded at approximately 65% at a dosage of 50 mg/kg .

3. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines:

| Cell Line | GI50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | 12 |

| MCF-7 (breast cancer) | 4.5 | 10 |

| A549 (lung cancer) | 6.0 | 8 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing thiazolidine derivatives, including this compound, evaluated their xanthine oxidase (XO) inhibitory activity. The results indicated that this compound exhibited an IC50 value of approximately 4.0 μM, showcasing its potential in managing hyperuricemia and gout .

Case Study 2: Antiviral Activity

Another study investigated the antiviral properties of thiazolidine derivatives against the influenza virus. The results showed that compounds similar to this compound inhibited viral replication effectively, with an EC50 value of around 1.5 μM

Structure-Activity Relationship (SAR)

The biological activities of thiazolidine derivatives are influenced by their chemical structure. Modifications to the cinnamoyl moiety and the thiazolidine ring can enhance or diminish their pharmacological effects. For instance, substituents on the aromatic ring have been shown to significantly affect antimicrobial potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.